molecular formula C12F10Ge B14629578 CID 6367285

CID 6367285

Cat. No.: B14629578
M. Wt: 406.74 g/mol
InChI Key: APFGMOSJEZLNTR-UHFFFAOYSA-N
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Description

This discrepancy suggests a misinterpretation of the acronym "CID" in the query. For clarity, this article will address chemotherapy-induced diarrhea (CID) and its therapeutic management, as this is the primary subject of the provided evidence.

Properties

Molecular Formula

C12F10Ge

Molecular Weight

406.74 g/mol

InChI

InChI=1S/C12F10Ge/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22

InChI Key

APFGMOSJEZLNTR-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)[Ge]C2=C(C(=C(C(=C2F)F)F)F)F)F)F)F

Origin of Product

United States

Preparation Methods

Industrial Production Methods: In industrial settings, the production of CID 6367285 may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The industrial production process is optimized to minimize waste and reduce production costs while maintaining the quality of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The compound primarily functions as a radical scavenger due to its phenolic -OH group. Its oxidation behavior includes:

  • Hydrogen atom transfer (HAT): Donates hydrogen atoms to free radicals (e.g., peroxyl radicals), forming stable phenoxyl radicals that terminate chain reactions .

  • Autoxidation inhibition: Prevents oxidative degradation in polymers and hydrocarbons by interrupting radical propagation cycles.

Key Reaction Data:

Reaction TypeMechanismProductsConditionsEfficiency
Radical scavengingHAT to ROO-Phenoxyl radicalAmbient to 150°C90-95% inhibition
Thermal oxidationElectron transferQuinone derivatives>180°CModerate

Alkylation of Phenolic Precursors

The compound is synthesized from 2,6-di-tert-butylphenol via:

  • Friedel-Crafts alkylation: Reaction with hexyl chloride/bromide using AlCl₃ or other Lewis acids .

  • Selective ortho-substitution: Steric bulk directs hexyl group addition to the para position.

Optimized Conditions:

  • Temperature: 80–100°C

  • Solvent: Toluene or dichloromethane

  • Yield: 75–85%

Functionalization Reactions

  • Esterification: Reacts with acyl chlorides to form esters (e.g., acetate derivatives).

  • Mannich reaction: Forms amine derivatives under basic conditions, though steric hindrance reduces reactivity compared to less-substituted phenols .

Example Reaction:

CID 6367285+RCOClpyridineRCOO C15H23O+HCl\text{CID 6367285}+\text{RCOCl}\xrightarrow{\text{pyridine}}\text{RCOO C}_{15}\text{H}_{23}\text{O}+\text{HCl}

Synergistic Effects

  • Works with phosphites or thioesters to regenerate active phenolic groups .

  • Enhances UV stability in polyolefins by absorbing UV radiation and quenching excited states .

Performance Data:

PolymerAging ConditionStability Improvement
Polypropylene150°C, 500h80% retained tensile strength
RubberOzone exposure50% reduction in cracking

Key Structural Influences

  • Steric hindrance: tert-Butyl groups limit accessibility to the phenolic -OH, reducing side reactions.

  • Hexyl chain: Enhances solubility in nonpolar matrices (e.g., oils, polymers).

Scientific Research Applications

CID 6367285 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it serves as a probe for studying biochemical pathways and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its role in drug development and disease treatment. Additionally, the compound finds applications in industrial processes, such as catalysis and material science.

Mechanism of Action

The mechanism of action of CID 6367285 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The precise mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison of CID Management Strategies

The evidence highlights multiple approaches to managing CID, particularly focusing on traditional Chinese medicine (TCM) and pharmacological interventions. Below is a comparative analysis:

Table 1: CID Management Strategies
Intervention Mechanism/Approach Efficacy Reference
Moxibustion Stimulates acupuncture points (e.g., ST25, CV4) to regulate gastrointestinal function. Reduced CID incidence from 26.4% to 8.3% (P < 0.05); improved Karnofsky scores.
Chaetogobosin analogs Epoxidized derivatives (e.g., Compound 4) and nitro-substituted analogs (e.g., Compound 5) derived from fungal metabolites. Structural modifications enhance stability and bioavailability (e.g., epoxide at C-5/C-6 in Compound 4).
Briaviolides Marine-derived polyketides (e.g., Briaviolide F, G) with acetyl/hexanoyl substitutions. Modifications at C-2 and C-12 alter cytotoxicity and metabolic stability.
TCM formulations Herbal decoctions (e.g., Shenling Baizhu San) and acupuncture. Mitigates CID by strengthening spleen-stomach function; clinical trials show symptom relief.

Key Research Findings

  • Moxibustion Efficacy : A randomized trial (n=70) demonstrated that moxibustion reduced CID incidence by 68% compared to chemotherapy alone (P < 0.05) .
  • Structural Modifications in Chaetogobosins :
    • Compound 4 (epoxidation product of chaetogobosin Vb) showed altered NMR signals (δC 63.0 for C-5, δC 65.1 for C-6) and (5R, 6S) configurations via ECD spectroscopy .
    • Compound 5 (nitro-substituted chaetogobosin G) exhibited a carbonyl group at C-3′ (δC 200.3) and retained stereochemical integrity .
  • Briaviolide Derivatives: Briaviolide F (C28H39O10Cl) displayed α-orientation at H-2, H-9, and H-10, with β-orientation at H-7 and H-12, confirmed via NOESY correlations .

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